5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione
Description
5-(Prop-2-yn-1-yl)-4λ⁶-thia-5-azaspiro[2.5]octane-4,4-dione is a spirocyclic compound featuring a sulfur-containing heterocycle (thia-aza ring) fused to a cyclopropane moiety. The molecule includes a prop-2-yn-1-yl (propargyl) substituent at position 5 and two ketone groups at positions 4 and 4 (dione). Its unique spiro architecture and electron-deficient dione system make it a valuable building block in organic synthesis, particularly for developing pharmacophores or functional materials . The compound is cataloged by Enamine Ltd. as a specialty chemical, highlighting its relevance in medicinal chemistry and drug discovery pipelines .
Properties
IUPAC Name |
5-prop-2-ynyl-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-7-10-8-3-4-9(5-6-9)13(10,11)12/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRHPDIKQRTXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC2(S1(=O)=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired spirocyclic structure under specific conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, the use of green chemistry principles, such as solventless reactions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug design and development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 5-(Prop-2-yn-1-yl)-4λ⁶-thia-5-azaspiro[2.5]octane-4,4-dione, enabling comparative analysis of their properties and applications:
Key Comparisons
- Reactivity: The propargyl group in the target compound enables click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in iodinated or sulfone analogues . 7-Iodo derivative serves as a halogenated precursor for Suzuki or Sonogashira couplings, leveraging the spiro-dione scaffold’s stability . Imidazolidin-diones (e.g., IM-7) exhibit bioactivity in pharmacological models but lack the spirocyclic rigidity, which may reduce metabolic stability compared to the target compound .
Synthetic Accessibility :
- The target compound and its iodinated analogue are commercially available, suggesting established synthetic routes .
- Imidazolidin-diones require multi-step synthesis (Strecker reaction + isocyanate coupling), yielding 70–74% , while spiro-diones like the target may involve cyclopropanation strategies.
Data Table: Structural and Commercial Comparison
Research Findings and Implications
- Spirocyclic Stability : The spiro[2.5]octane framework in the target compound confers conformational rigidity, enhancing its utility in crystal engineering and as a template for bioactive molecules .
- Electronic Effects : The dione system increases electrophilicity, enabling nucleophilic additions—contrasting with sulfone derivatives, which exhibit stronger electron-withdrawing effects .
- Pharmacological Potential: While imidazolidin-diones (e.g., IM-3, IM-7) show CNS and cardiovascular activity , the target compound’s propargyl group may facilitate prodrug strategies or targeted delivery via bioorthogonal chemistry.
Biological Activity
5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound belongs to the class of spirocyclic compounds, characterized by its spiro structure which contributes to its biological properties. The presence of a thia (sulfur) atom and an azaspiro configuration enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the spirocyclic category have shown effectiveness against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.
The biological activity of this compound is believed to involve:
- Binding Affinity : The unique structure allows for high binding affinity to specific receptors or enzymes.
- Modulation of Signaling Pathways : By interacting with key proteins in signaling pathways, it can alter physiological responses.
- Inhibition of Pathogen Growth : Antimicrobial properties may be attributed to disruption of cell wall synthesis or metabolic processes in pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer | |
| Receptor Agonism | Modulates GLP-1 receptor activity |
Case Study: Enzyme Inhibition
A study focused on the inhibition of LRRK2 kinase, which is associated with Parkinson's disease. The compound showed promising results as a potential therapeutic agent for neurodegenerative disorders by inhibiting LRRK2 activity, thereby reducing neuroinflammation and neuronal death.
Case Study: GLP-1 Receptor Agonism
Recent research optimized a series of 6-azaspiro[2.5]octane derivatives, including similar structures to our compound, demonstrating potent agonist activity at the GLP-1 receptor. This activity is crucial for managing type 2 diabetes through enhanced insulin secretion and reduced blood glucose levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
